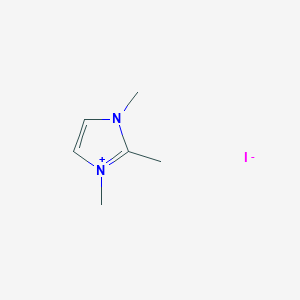
1,2,3-Trimethylimidazolium iodide
描述
1,2,3-Trimethylimidazolium iodide is an organic compound with the molecular formula C₆H₁₁IN₂. It is a derivative of imidazole, where three methyl groups are attached to the nitrogen atoms and the carbon atom at the 1, 2, and 3 positions of the imidazole ring. This compound is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylimidazolium iodide can be synthesized through the alkylation of imidazole. The typical synthetic route involves the following steps:
Starting Material: Imidazole is used as the starting material.
Alkylation: The imidazole is alkylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Bulk Alkylation: Large quantities of imidazole are alkylated using methyl iodide in a continuous flow reactor.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation and crystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.
化学反应分析
Types of Reactions
1,2,3-Trimethylimidazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include chloride, bromide, and acetate ions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products
The major products formed from these reactions include various imidazolium salts and metal-imidazolium complexes.
科学研究应用
1,2,3-Trimethylimidazolium iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other imidazolium salts and ionic liquids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of ionic liquids, which are employed as solvents and catalysts in various industrial processes.
作用机制
The mechanism of action of 1,2,3-trimethylimidazolium iodide involves its interaction with molecular targets through ionic and covalent bonding. The compound can disrupt cellular processes in microorganisms, leading to its antimicrobial effects. In catalysis, it acts as a ligand, forming complexes with metal ions and facilitating various chemical reactions.
相似化合物的比较
Similar Compounds
1,2-Dimethylimidazolium iodide: Similar structure but with one less methyl group.
1-Butyl-3-methylimidazolium iodide: Contains a butyl group instead of a methyl group at the 1 position.
1,2,3-Trimethylimidazolium chloride: Similar structure but with chloride instead of iodide.
Uniqueness
1,2,3-Trimethylimidazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its iodide ion makes it particularly useful in nucleophilic substitution reactions and in the formation of metal complexes.
属性
IUPAC Name |
1,2,3-trimethylimidazol-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.HI/c1-6-7(2)4-5-8(6)3;/h4-5H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFRWRWYHIYMSK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545132 | |
| Record name | 1,2,3-Trimethyl-1H-imidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36432-31-2 | |
| Record name | 1,2,3-Trimethyl-1H-imidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)





